Austrocortilutein
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H16O6 |
|---|---|
Molecular Weight |
304.29 g/mol |
IUPAC Name |
(3S)-1,3,8-trihydroxy-6-methoxy-3-methyl-2,4-dihydro-1H-anthracene-9,10-dione |
InChI |
InChI=1S/C16H16O6/c1-16(21)5-9-13(11(18)6-16)15(20)12-8(14(9)19)3-7(22-2)4-10(12)17/h3-4,11,17-18,21H,5-6H2,1-2H3/t11?,16-/m0/s1 |
InChI Key |
LRHFZXBVDMVFCW-NBFOKTCDSA-N |
SMILES |
CC1(CC(C2=C(C1)C(=O)C3=C(C2=O)C(=CC(=C3)OC)O)O)O |
Isomeric SMILES |
C[C@]1(CC(C2=C(C1)C(=O)C3=C(C2=O)C(=CC(=C3)OC)O)O)O |
Canonical SMILES |
CC1(CC(C2=C(C1)C(=O)C3=C(C2=O)C(=CC(=C3)OC)O)O)O |
Synonyms |
(1S,3S)-austrocortilutein austrocortilutein |
Origin of Product |
United States |
Natural Occurrence and Isolation Methodologies
Fungal Bioprospecting and Key Sources of Austrocortilutein
The investigation of fungal pigments, a field known as chemotaxonomy, has been instrumental in identifying the biological sources of this compound. This research has largely centered on the colorful fungi belonging to the genus Cortinarius.
The genus Cortinarius, and its closely related subgenus Dermocybe, are the principal producers of this compound. zobodat.at This pigment is a key component of the chemical profile of many species within this group, particularly those native to Australia and New Zealand. zobodat.atzobodat.at Research has identified several species that contain this compound, often alongside other related anthraquinone (B42736) pigments like austrocortirubin (B605689) and torosachrysone. zobodat.atthieme-connect.comlandcareresearch.co.nz
The presence of this compound, which exists in different stereoisomeric forms such as (1S,3S)-austrocortilutein and (1S,3R)-austrocortilutein, is a significant chemotaxonomic marker that helps in the classification of these fungi. zobodat.atnih.gov For instance, the simultaneous occurrence of this compound, austrocortirubin, and xanthopurpurin (B15295) is considered a unique characteristic of certain Australasian Dermocybe species. landcareresearch.co.nz
Key species identified as producers of this compound include:
Dermocybe splendida : This species is a prominent source, containing this compound mainly as its 8-O-β-D-gentiobioside, a glycosylated form of the molecule. zobodat.atresearchgate.net
Cortinarius basirubescens : This Australian fungus has been shown to produce a range of anthraquinone derivatives, including this compound. thieme-connect.comnih.govjetir.orgresearchgate.net
Cortinarius umbonatus : This taxon shares many pigment fractions with Dermocybe splendida, with this compound being one of the major compounds found in its fruit bodies. zobodat.atlandcareresearch.co.nz
Dermocybe erythrocephala : This species is also noted as a producer of the pigment. zobodat.at
Other Cortinarius Species : Studies on Australian macrofungi have revealed that numerous described and as-yet-undescribed Cortinarius species contain this compound. zobodat.atthieme-connect.comteknolabjournal.com
Table 1: Selected Cortinarius and Dermocybe Species Producing this compound
| Species Name | Associated Pigments Mentioned | Geographic Region Noted | Citation |
|---|---|---|---|
| Dermocybe splendida | Austrocortirubin, Torosachrysone, Xanthorin | Australia, New Zealand | zobodat.atlandcareresearch.co.nzresearchgate.net |
| Cortinarius basirubescens | Austrocortirubin, Torosachrysone, Emodin, Physcion | Australia | thieme-connect.comnih.govjetir.orgresearchgate.net |
| Cortinarius umbonatus | Austrocortirubin, 6-methylxanthopurpurin-3-methylether | Australia | zobodat.atzobodat.atlandcareresearch.co.nz |
| Dermocybe erythrocephala | Related yellow pigments | Australia, New Zealand | zobodat.at |
To date, the documented natural occurrence of this compound is confined to fungi belonging to the genus Cortinarius and its subgenus Dermocybe. Extensive chemotaxonomic studies on fungal pigments have consistently identified these genera as the sole biological sources of this specific tetrahydroanthraquinone (B8792033). zobodat.atzobodat.atthieme-connect.comteknolabjournal.com While other fungi, such as those from the genera Penicillium, Aspergillus, and Fusarium, are known to produce a wide array of other polyketide and anthraquinone pigments, this compound has not been reported from these sources. researchgate.netijsat.orgmdpi.com Investigations into the metabolites of other basidiomycetes, like Lentinula edodes, have identified different types of hydroxyanthraquinones but not this compound itself. acs.org
Identification and Characterization of Cortinarius Species as Producers
Advanced Methodologies for Isolation and Purification in Research
The isolation of pure this compound from complex fungal extracts requires a multi-step process involving optimized extraction protocols followed by advanced chromatographic separation.
The initial step in isolating this compound involves extracting the pigments from the fungal material, which typically consists of fresh or lyophilized (freeze-dried) fruit bodies. researchgate.net The choice of solvent is critical for maximizing the yield of these pigments.
Commonly, lipophilic (fat-soluble) fractions are obtained using organic solvents. Ethanol has been successfully used to extract pigments, including the glycosidic forms of this compound, from Dermocybe splendida. zobodat.at Ethyl acetate (B1210297) is another effective solvent for creating extracts from Cortinarius species that are rich in bioactive compounds. thieme-connect.com Other solvents used in the broader context of fungal pigment extraction include methanol, chloroform, and acetone. pnrjournal.comajbls.com The extraction process often involves macerating the fungal tissue in the chosen solvent, followed by filtration to separate the liquid extract from the solid fungal biomass. pnrjournal.comreadersinsight.net For some applications, techniques like Soxhlet extraction have been employed to exhaustively extract pigments from fungal material. nih.gov
Once a crude extract is obtained, it contains a mixture of various pigments and other metabolites. Chromatography is the essential methodology used to separate these components and purify this compound. readersinsight.net A combination of different chromatographic techniques is typically employed in a stepwise manner.
Thin-Layer Chromatography (TLC) : TLC is often used as a rapid, analytical method to identify the pigment composition of an extract and to monitor the progress of purification. zobodat.atpnrjournal.com By comparing the migration of spots on the TLC plate with known standards, researchers can quickly assess the presence of this compound. zobodat.at It also helps in developing a suitable solvent system for larger-scale separation. ajbls.com
Column Chromatography (CC) : This is a fundamental preparative technique used for the bulk separation of the crude extract. pnrjournal.comajbls.com The extract is loaded onto a column packed with a stationary phase, most commonly silica (B1680970) gel, and a solvent or a gradient of solvents (the mobile phase) is passed through the column to elute the different compounds at different rates, leading to their separation. pnrjournal.com
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) : For final purification and the separation of closely related isomers, high-resolution techniques like HPLC and UPLC are utilized. readersinsight.netnih.gov These methods use high pressure to pass the solvent through a column with very fine particles, providing excellent separation efficiency. nih.gov Often, HPLC or UPLC is coupled with a mass spectrometer (LC-MS), which aids in the structural identification of the isolated compounds based on their mass-to-charge ratio. acs.orgnih.gov
Centrifugal Partition Chromatography (CPC) : This is a modern, support-free liquid-liquid chromatography technique that has been successfully applied to the separation of fungal anthraquinones. nih.gov It offers an excellent strategy for fractionating complex extracts from Cortinarius species and can purify multiple pigments in a single step. nih.gov
Table 2: Chromatographic Techniques in this compound Research
| Technique | Primary Use | Description | Citation |
|---|---|---|---|
| Thin-Layer Chromatography (TLC) | Analytical / Monitoring | Rapid separation on a plate to check extract composition and monitor purification progress. | zobodat.atpnrjournal.comnih.gov |
| Column Chromatography (CC) | Preparative / Bulk Separation | Separates large quantities of crude extract using a stationary phase (e.g., silica gel) in a glass column. | pnrjournal.comajbls.com |
| High-Performance Liquid Chromatography (HPLC) / UPLC | Purification / High-Resolution Separation | Uses high pressure for precise separation of complex mixtures and isolation of pure compounds and isomers. | readersinsight.netnih.gov |
| Centrifugal Partition Chromatography (CPC) | Preparative / High-Efficiency Separation | A liquid-liquid chromatography method that separates compounds based on their partition coefficients between two immiscible liquid phases. | nih.gov |
Biosynthetic Pathways and Precursor Utilization
Elucidation of the Polyketide Biosynthetic Pathway for Austrocortilutein
The biosynthesis of this compound, like many fungal pigments, proceeds through the polyketide pathway. mdpi.comencyclopedia.pubmdpi.com This pathway is analogous to fatty acid synthesis, involving the repetitive condensation of a starter unit, typically acetyl-CoA, with extender units derived from malonyl-CoA. encyclopedia.pubfrontiersin.org The core of this process is orchestrated by a large, multifunctional enzyme known as a polyketide synthase (PKS). mdpi.comnih.gov Fungal PKSs, particularly the non-reducing type (NR-PKS), are responsible for generating the aromatic skeletons of many secondary metabolites, including anthraquinones. mdpi.comnih.gov
The formation of the polyketide chain for anthraquinones in fungi follows the acetate-malonate pathway. mdpi.com This involves the sequential addition of acetate (B1210297) units, derived from malonyl-CoA, to a growing poly-β-keto chain anchored to an acyl carrier protein (ACP) domain within the PKS. mdpi.commdpi.com The resulting polyketide intermediate undergoes a series of cyclization and aromatization reactions to form the characteristic tricyclic anthraquinone (B42736) core. encyclopedia.pub The genes responsible for these biosynthetic steps, including the PKS and tailoring enzymes, are often found clustered together in the fungal genome. encyclopedia.pub
Research has shown that atrochrysone (B1255113) is a key biosynthetic precursor to many octaketide pigments found in fungi of the genus Cortinarius. researchgate.net While specific genomic data for atrochrysone synthase in all Cortinarius species is not fully established, the general pathway points to a non-reducing polyketide synthase that catalyzes the formation of an octaketide chain, which then cyclizes to form intermediates on the path to this compound. researchgate.net
Table 1: Key Components of the Polyketide Pathway
| Component | Function in this compound Biosynthesis |
| Acetyl-CoA | Starter unit for the polyketide chain. |
| Malonyl-CoA | Extender units that are sequentially added to the growing chain. encyclopedia.pub |
| Polyketide Synthase (PKS) | A multi-domain enzyme that catalyzes the iterative condensation of acetate and malonate units to form the polyketide backbone. mdpi.comnih.gov |
| Acyl Carrier Protein (ACP) | A domain within the PKS that tethers the growing polyketide chain. mdpi.commdpi.com |
Enzymatic Transformations and Identification of Key Intermediates in Biogenesis
The biosynthesis of this compound involves a series of enzymatic transformations that modify the initial polyketide backbone. After the formation of the polyketide chain by the PKS, a series of tailoring enzymes, including reductases, dehydratases, and cyclases, act upon the reactive intermediate. mdpi.com
One of the crucial intermediates in the biosynthesis of many fungal anthraquinones is torosachrysone. researchgate.netencyclopedia.pubteknolabjournal.com This compound is a pre-anthraquinone that undergoes further enzymatic modifications to yield a variety of pigments. For instance, the fungus Dermocybe splendida is known to produce both this compound and torosachrysone. researchgate.netencyclopedia.pub
The conversion of these intermediates often involves hydroxylation, methylation, and glycosylation steps, which contribute to the diversity of fungal pigments. mdpi.com While the precise sequence of enzymatic reactions leading specifically to this compound from its immediate precursors is a subject of ongoing research, the identification of co-occurring compounds like torosachrysone provides significant clues about the biosynthetic pathway. researchgate.netencyclopedia.pub The final structure of this compound is a tetrahydroanthraquinone (B8792033), indicating that reduction reactions are a key part of its biogenesis. mdpi.comacs.org
Investigations into Enantioselective Biosynthesis and Stereochemical Control
A fascinating aspect of this compound biosynthesis is the control of its stereochemistry. Natural products often exist as single enantiomers, a result of the highly specific enzymatic reactions that produce them. nih.govumich.edu this compound has chiral centers, and different stereoisomers have been isolated from various fungal species. nih.govumich.edu
For example, (1S,3S)-austrocortilutein has been identified in Dermocybe splendida, while other species of Dermocybe have been found to produce different stereoisomers, such as (1R,3R)-austrocortilutein, (1S,3R)-austrocortilutein, and (1R,3S)-austrocortilutein. nih.govumich.edupublish.csiro.au This suggests the presence of enantioselective enzymes that control the configuration of the chiral centers during biosynthesis.
The mechanisms of stereochemical control in polyketide biosynthesis are complex and can involve several factors. The folding of the polyketide chain, guided by the PKS and associated cyclase domains, dictates the initial stereochemistry of the cyclized product. nih.gov Subsequent enzymatic modifications, such as reductions catalyzed by stereospecific ketoreductases, further define the final stereochemical outcome. mdpi.com The presence of different isoforms of these enzymes with opposing enantioselectivity in different fungal species could explain the occurrence of various this compound stereoisomers in nature. nih.gov The total synthesis of different enantiomers of this compound has been achieved, which aids in the confirmation of the absolute configuration of the naturally occurring compounds. publish.csiro.auresearchgate.net
Table 2: Known Stereoisomers of this compound
| Stereoisomer | Fungal Source(s) |
| (1S,3S)-austrocortilutein | Dermocybe splendida umich.eduscispace.com |
| (1R,3R)-austrocortilutein | Dermocybe sp. WAT 20934 umich.edu |
| (1S,3R)-austrocortilutein | Dermocybe splendida, Dermocybe sp. WAT 20934, Dermocybe sp. WAT 21568 nih.govumich.edu |
| (1R,3S)-austrocortilutein | Dermocybe sp. WAT 21567, Dermocybe sp. WAT 20934 nih.gov |
Mechanistic Investigations of Biological Activities
Research on Antimicrobial Mechanisms of Austrocortilutein
This compound, a natural anthraquinone (B42736) pigment isolated from fungi of the genus Cortinarius, has been the subject of research for its potential antimicrobial properties. nih.govresearchgate.net Investigations, primarily through computational and in-silico models, have sought to elucidate the specific molecular mechanisms by which it may exert its effects on various microorganisms. These studies explore its interactions with key bacterial enzymes essential for survival, replication, and virulence.
This compound has demonstrated notable inhibitory activity against Gram-positive bacteria, particularly Staphylococcus aureus. researchgate.netresearchgate.net Research suggests this activity is rooted in its ability to interfere with fundamental cellular processes, including the synthesis of the cell wall and proteins. nih.govmdpi.com The compound's efficacy against Gram-positive bacteria is often reported to be more significant than its effects on Gram-negative bacteria. researchgate.netthieme-connect.com
The bacterial cell wall is a critical structure for survival, making its biosynthetic pathway a prime target for antibiotics. thieme-connect.com this compound has been investigated for its potential to disrupt this pathway by targeting several key enzymes.
In-silico docking studies have shown that this compound A has a strong binding affinity for Penicillin-Binding Protein 1a (PBP1a). nih.govnih.gov PBP1a is a bifunctional enzyme with transglycosylase (TG) and transpeptidase (TP) activity, crucial for the polymerization and cross-linking of peptidoglycan chains. nih.gov Computational models predict that this compound A interacts with the TG domain of PBP1a. nih.gov This binding is stabilized by conventional hydrogen bonds with residues Arg198, Glu201, and Arg202, alongside hydrophobic interactions with Lys185, Tyr190, and Trp205. nih.gov By potentially inhibiting the TG activity of PBP1a, this compound may disrupt the initial polymerization step of peptidoglycan synthesis, leading to a compromised cell wall. nih.govresearchgate.net
Further computational screening has explored the interaction of austrocortiluteins with enzymes acting in the cytoplasmic phase of cell wall synthesis, such as Alanine (B10760859) Racemase (Alr) and D-alanyl-D-alanine Synthetase (Ddl). mdpi.comnih.gov These enzymes are vital for producing the D-alanine-D-alanine dipeptide, a key component of the peptidoglycan precursor. mdpi.com Docking studies suggest that the primary mechanism of action for austrocortiluteins is likely the inhibition of cell wall synthesis, with Alr and Ddl identified as probable protein targets. mdpi.comnih.govresearchgate.net
Table 1: Predicted Binding Affinities and Inhibition Constants of this compound Derivatives with Gram-Positive Bacterial Targets This table is based on computational docking studies and represents predicted, not experimentally confirmed, values.
| Compound | Target Protein | Target Organism (PDB Source) | Predicted Binding Energy (kcal/mol) | Predicted Inhibition Constant (Ki) (µM) |
|---|---|---|---|---|
| This compound A | Penicillin-Binding Protein 1a (PBP1a) | Streptococcus pneumoniae | -8.0 | 1.83 |
| This compound A | Alanine Racemase (Alr) | Geobacillus stearothermophilus | -8.1 | 1.48 |
| This compound B | Alanine Racemase (Alr) | Geobacillus stearothermophilus | -8.2 | 1.15 |
| This compound A | D-alanyl-D-alanine Synthetase (Ddl) | Escherichia coli | -7.5 | 4.88 |
| This compound B | D-alanyl-D-alanine Synthetase (Ddl) | Escherichia coli | -7.6 | 4.14 |
| This compound A | Isoleucyl-tRNA Synthetase (IARS) | Staphylococcus aureus | -7.9 | 2.14 |
| This compound B | Isoleucyl-tRNA Synthetase (IARS) | Staphylococcus aureus | -7.9 | 2.14 |
In addition to targeting the cell wall, this compound has been evaluated for its potential to inhibit bacterial protein synthesis, another critical pathway for bacterial viability. nih.gov The specific target investigated in this context is Isoleucyl-tRNA Synthetase (IARS). nih.govnih.gov This enzyme is responsible for charging tRNA with the amino acid isoleucine, a fundamental step in protein translation. nih.gov
Computational studies have demonstrated that this compound A exhibits a noteworthy binding affinity for IARS. nih.govnih.govresearchgate.net Molecular dynamics simulations have further suggested that the complex formed between this compound A and IARS is stable under physiological conditions. nih.govresearchgate.net This stable interaction implies a potential inhibitory effect on the enzyme's function, which would disrupt protein synthesis and ultimately arrest bacterial growth. nih.gov
While generally more potent against Gram-positive bacteria, some anthraquinones have shown activity against Gram-negative species like Pseudomonas aeruginosa. researchgate.netresearchgate.net The mechanisms underlying this activity are distinct from those effective against Gram-positive organisms, primarily due to the structural differences in the cell envelope, such as the presence of an outer membrane. researchgate.net For this compound, research has focused on its potential to interfere with nucleic acid synthesis and virulence factor production. nih.govmdpi.com
Quinolone antibiotics are known to interfere with DNA synthesis by inhibiting enzymes like DNA gyrase and topoisomerase IV. nih.govresearchgate.net These enzymes are essential for managing DNA supercoiling during replication and transcription. researchgate.net In-silico studies have explored whether this compound could act in a similar manner.
Research indicates that this compound A can interact with the ATP binding domain of DNA Gyrase Subunit B (GyrB). nih.gov The analysis of this interaction shows that this compound A forms a conventional hydrogen bond with the crucial active site residue Asp81 and establishes van der Waals interactions with other key residues, including Asn54, Glu58, Gly83, Arg84, and Thr173. nih.gov These interactions suggest a probable inhibitory potential against DNA gyrase B, making this compound a candidate for further exploration as an inhibitor of bacterial nucleic acid synthesis. nih.govresearchgate.net Docking studies have also been performed to evaluate the affinity of austrocortiluteins for Topoisomerase IV, another important enzyme in DNA replication. mdpi.comnih.gov
Table 2: Predicted Binding Affinities and Inhibition Constants of this compound Derivatives with Gram-Negative Bacterial Targets This table is based on computational docking studies and represents predicted, not experimentally confirmed, values.
| Compound | Target Protein | Target Organism (PDB Source) | Predicted Binding Energy (kcal/mol) | Predicted Inhibition Constant (Ki) (µM) |
|---|---|---|---|---|
| This compound A | DNA Gyrase Subunit B | Escherichia coli | -7.2 | 8.56 |
| This compound B | DNA Gyrase Subunit B | Escherichia coli | -7.2 | 8.56 |
| This compound A | Topoisomerase IV | Streptococcus pneumoniae | -7.5 | 5.37 |
| This compound B | Topoisomerase IV | Streptococcus pneumoniae | -7.5 | 5.50 |
Targeting bacterial virulence—the ability of a pathogen to cause disease—is an alternative strategy to direct killing. While research specifically linking this compound to the inhibition of virulence factors like Elastase B and Lipase A in P. aeruginosa is not extensively documented, studies on crude extracts from the Cortinarius genus provide preliminary insights. mdpi.comresearchgate.net Some extracts from Cortinarius species have demonstrated biological activity against P. aeruginosa, including interference with the production of the virulence factor pyocyanin. mdpi.commdpi.com Furthermore, certain crude extracts have shown bleaching activity on siderophores, which are small molecules crucial for iron acquisition and, therefore, a key component of bacterial virulence. mdpi.commdpi.com Although these results are for crude extracts and not the isolated compound, they suggest that molecules within this genus, potentially including this compound, may possess anti-virulence properties that warrant further investigation.
Modulation of Bacterial Nucleic Acid Synthesis (e.g., DNA Gyrase Subunit B, Topoisomerase IV)
Antifungal Research Perspectives of this compound
While primarily recognized for its antibacterial properties, the antifungal potential of this compound and related compounds is an emerging area of interest. Research has shown that various anthraquinone derivatives isolated from fungi exhibit antimicrobial activities. nih.govd-nb.info Specifically, compounds structurally similar to this compound, such as emodin, have demonstrated antifungal capabilities. teknolabjournal.com The increasing resistance of pathogenic fungi to existing drugs necessitates the exploration of novel antifungal agents, and natural compounds like this compound from fungal sources are considered a promising avenue for research and development. nih.gov
Cellular and Molecular Research on Cytotoxic Properties of this compound
This compound, a tetrahydroanthraquinone (B8792033), belongs to a class of compounds that have garnered significant attention for their cytotoxic activities against various cancer cell lines. nih.govacs.org
In Vitro Antiproliferative Effects on Diverse Cancer Cell Lines
Studies on anthraquinones and their derivatives, including compounds structurally related to this compound, have demonstrated notable antiproliferative effects. For instance, anthraquinonoid pigments isolated from Cortinarius species have shown selective cytotoxicity in human cancer cells. researchgate.net While direct studies on this compound's effect on a wide range of cancer cell lines are not extensively detailed in the provided results, the broader class of anthraquinones, which includes this compound, is known to possess antitumor properties. acs.orgdergipark.org.trjetir.org For example, other anthraquinone derivatives have been shown to be active against human breast (MCF-7), lung (A549), and colon cancer cell lines. nih.govresearchgate.net The cytotoxic potential of this class of compounds suggests that this compound likely shares similar antiproliferative capabilities.
Investigations into Apoptotic and Necroptotic Pathways in Cellular Models
The mechanisms by which anthraquinones induce cell death often involve the activation of programmed cell death pathways. Research on related compounds indicates that they can trigger apoptosis in cancer cells. cjnmcpu.com For instance, some anthraquinone derivatives have been shown to induce apoptosis in human breast cancer cells and hepatoma cells. science.govscience.gov Apoptosis is a form of programmed cell death that is generally considered non-inflammatory. nih.gov
Another relevant cell death mechanism is necroptosis, a regulated form of necrosis that is inflammatory. nih.gov The activation of necroptotic pathway components, such as RIPK1 and RIPK3, has been shown to potentiate antitumor immunity. nih.gov While direct evidence linking this compound to the induction of necroptosis is not available in the provided search results, the study of related compounds suggests that investigating this pathway could be a fruitful area of research. For example, corilagin, another natural compound, has been found to prevent necroptosis. cjnmcpu.com The interplay between apoptosis and necroptosis is complex, with caspase-8 playing a key role in determining the cell's fate. nih.gov
Receptor and Enzyme-Mediated Interactions in Cancer Cell Biology
The cytotoxic effects of anthraquinones are often mediated through their interaction with key cellular receptors and enzymes. Anthraquinones are known to interact with the ATP binding sites of enzymes like kinases and ATPases. mdpi.com This interaction can interfere with cellular signaling pathways crucial for cancer cell survival and proliferation. An in-silico study on this compound A and related compounds suggested potential interactions with proteins involved in antimicrobial resistance, which could have parallels in cancer cell biology. researchgate.net For example, emodin, a related anthraquinone, has been shown to downregulate the expression of matrix metalloproteinases (MMPs), which are involved in cancer cell migration and invasion. science.gov Furthermore, some anthraquinones can inhibit the activity of protein kinases, which are often dysregulated in cancer. mdpi.com
Research on Anti-inflammatory Mechanisms of this compound
This compound has demonstrated anti-inflammatory activity. encyclopedia.pub The proposed mechanism involves the inhibition of pro-inflammatory cytokines. encyclopedia.pubmdpi.com Research on extracts from Cortinarius species, the fungal genus from which this compound is derived, has shown significant anti-inflammatory effects by inhibiting nitric oxide (NO) production in macrophages. researchgate.net This inhibition of key inflammatory mediators is a common mechanism for natural anti-inflammatory compounds. cjnmcpu.com Emodin, a structurally similar anthraquinone, also exhibits anti-inflammatory properties. mdpi.com
Research on Antioxidant Mechanisms of this compound
This compound is among the many fungal secondary metabolites that possess antioxidant properties. jetir.org Anthraquinone derivatives, in general, are recognized for their antioxidant activity. acs.orgdergipark.org.tr This activity is attributed to their chemical structure, which allows them to scavenge free radicals. The antioxidant potential of compounds from Cortinarius species has been noted in several studies. teknolabjournal.com The ability of these compounds to combat oxidative stress is a key aspect of their therapeutic potential.
Synthetic Chemistry and Structure Activity Relationship Sar Studies
Total Synthesis of Austrocortilutein and its Stereoisomers
The first total synthesis of naturally occurring this compound stereoisomers, specifically the (1S,3R)- and (1R,3S)-forms, was a significant milestone in understanding this class of pigments. The key strategic step in their creation is a Diels-Alder cycloaddition reaction. researchgate.netresearchgate.net
This synthesis begins with the preparation of a monochiral trans-1,3-dihydroxy-1,2,3,4-tetrahydro-5,8-naphthoquinone. This crucial intermediate is derived from citramalic acid, a readily available chiral starting material. researchgate.net This chiral naphthoquinone dienophile is then reacted with a functionalized butadiene derivative in a [4+2] cycloaddition. This reaction constructs the core tetrahydroanthraquinone (B8792033) skeleton with control over the stereochemistry. researchgate.netresearchgate.net Following the cycloaddition, subsequent chemical modifications yield the final this compound stereoisomers in their enantiomerically pure forms. researchgate.net
The successful synthesis not only confirmed the structure of the natural products but also provided a method to access all four possible stereoisomers. Subsequent analysis using high-performance liquid chromatography (h.p.l.c.) on a chiral stationary phase allowed for the separation of these isomers. This analysis revealed that while the (1S,3R)-isomer is typically found in an enantiomerically pure state in fungal sources, the enantiomeric purity of the (1S,3S)- and (1R,3R)-isomers can vary between different fungal species. researchgate.netresearchgate.net
Semi-synthesis and Derivatization Strategies for Structural Analogues
Starting from the natural product or a synthetic core, semi-synthesis and derivatization are powerful tools to generate a library of structural analogues for SAR studies. For tetrahydroanthraquinones like this compound, several strategies have been employed.
One common modification involves the hydroxyl groups on the tetrahydroaromatic ring. For instance, in the related compound bostrycin (B1667468), the hydroxyl groups at the C-2 and C-3 positions have been converted into 2,3-ketal derivatives by reacting the parent compound with reagents like 2,2-dimethoxypropane. mdpi.com This strategy protects or modifies these functional groups, allowing for an investigation of their role in biological activity.
Another approach is the chemical transformation of the core ring system. Tetrahydroanthraquinones such as this compound are known to be susceptible to dehydration under acidic conditions, which converts them into their fully aromatic anthraquinone (B42736) counterparts. zobodat.at This simple transformation provides access to a different class of analogues. Furthermore, derivatization can be achieved by introducing new functional groups onto the aromatic core. For example, thioanthraquinone analogues can be synthesized from chloroanthraquinone precursors by reaction with various bioactive thiols, demonstrating a method to introduce diverse substituents. dergipark.org.tr These semi-synthetic approaches are essential for systematically probing the chemical space around the this compound structure.
Comprehensive Structure-Activity Relationship (SAR) Analysis of this compound and its Analogues
SAR studies are fundamental to identifying the key structural features—or pharmacophores—responsible for the biological effects of a compound and for guiding the design of new, improved molecules.
The antimicrobial activity of the anthraquinone scaffold, the aromatic core of dehydrated this compound, has been a subject of significant interest. Studies on related fungal pigments, such as emodin, have shown promising photoantimicrobial effects. Emodin, when activated by light, demonstrates potent activity against Staphylococcus aureus, Candida albicans, and notably, the Gram-negative bacterium Escherichia coli. acs.org This suggests that the core anthraquinone structure is a key determinant of antimicrobial potential, which can be enhanced by light activation. acs.org
The mechanism of action for this compound and its analogues is believed to involve the inhibition of crucial bacterial processes. Computational docking studies have predicted that this compound A has a strong binding affinity for key bacterial enzymes involved in cell wall synthesis, such as penicillin-binding protein 1a (PBP1a). nih.gov It is also predicted to interact with isoleucyl-tRNA synthetase (IARS), an enzyme essential for protein synthesis. nih.govmdpi.com The ability to inhibit multiple targets, from cell wall integrity to protein production, highlights the potential for a broad spectrum of activity.
Further research into derivatives has shown that modifications can modulate this activity. For example, aloe-emodin, another related anthraquinone, has been shown to inhibit the formation of S. aureus biofilms, particularly by affecting the initial adhesion stage of biofilm development. science.gov This indicates that specific structural features can impart specialized functions, such as anti-biofilm activity, expanding the therapeutic potential of this class of compounds.
Table 1: Antimicrobial Activity of a Related Anthraquinone, Emodin
| Compound | Test Organism | Irradiation Condition | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|---|
| Emodin | Staphylococcus aureus | Green Light (530 nm) | 39.5 µM | acs.org |
| Emodin | Candida albicans | Green Light (530 nm) | 2.4 µM | acs.org |
| Emodin | Escherichia coli | Blue Light (428 nm) | 11.1 µM | acs.org |
This compound and its analogues have demonstrated significant cytotoxic activity against various cancer cell lines, making their SAR a key area of investigation for oncology applications. Studies have shown that this compound itself exhibits moderate cytotoxicity against the human glioblastoma cell lines U87 and U251. cjnmcpu.com
Research on the closely related tetrahydroanthraquinone, bostrycin, provides valuable insights into the SAR of this compound class. The cytotoxic activity of bostrycin derivatives was evaluated against a panel of human cancer cell lines, revealing important structural determinants. mdpi.com For example, the synthesis of 2,3-ketal derivatives led to a slight decrease in antiproliferative activity compared to the parent compound, suggesting that the free hydroxyl groups at these positions are beneficial for cytotoxicity. mdpi.com Conversely, other modifications resulted in compounds with potency comparable to the standard chemotherapy drug epirubicin. mdpi.com This highlights that the tetrahydroaromatic ring and its substituents are critical pharmacophores. mdpi.com
The data indicates that the polyhydroxylated tetrahydroaromatic ring is a key feature for the cytotoxic activity of these molecules. mdpi.com Modifications to this part of the molecule can significantly impact efficacy and even introduce selectivity for certain cancer cell types.
Table 2: Cytotoxic Activity of this compound and a Related Analogue
| Compound | Cancer Cell Line | IC₅₀ (µmol·L⁻¹) | Reference |
|---|---|---|---|
| This compound | U87 (human glioblastoma) | 3.5 - 12.1 | cjnmcpu.com |
| This compound | U251 (human glioblastoma) | 3.5 - 12.1 | cjnmcpu.com |
| Bostrycin (analogue) | MCF-7 (human breast cancer) | 1.24 | mdpi.com |
| Bostrycin (analogue) | A549 (human lung cancer) | 2.16 | mdpi.com |
| Bostrycin (analogue) | HepG2 (human liver cancer) | 2.03 | mdpi.com |
Advanced Analytical and Computational Research on Austrocortilutein
High-Resolution Mass Spectrometry and Liquid Chromatography for Metabolite Profiling and Identification of Novel Analogues
High-Resolution Mass Spectrometry (HRMS) coupled with Liquid Chromatography (LC) is a cornerstone for the study of fungal secondary metabolites. researchgate.netmdpi.com This combination allows for both the separation of complex mixtures and the precise identification of their components. Techniques like Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) are employed for the metabolomic analysis of fungal extracts, enabling the profiling of various compounds, including pigments like austrocortilutein. cjnmcpu.com
The high resolution and accuracy of HRMS facilitate the exact determination of molecular formulae, which is a critical step in the putative identification and structural elucidation of natural products. mdpi.com LC-MS-based phenotyping has been instrumental in analyzing anthraquinones and their derivatives in fungal species. researchgate.net While Nuclear Magnetic Resonance (NMR) data provides definitive structural detail, it requires pure compounds in larger quantities; thus, LC-HRMS serves as a powerful and sensitive tool for initial identification and for detecting novel analogues of known compounds like this compound in crude extracts. mdpi.com
Table 1: Analytical Techniques for this compound Research
| Technique | Application | Purpose |
|---|---|---|
| Liquid Chromatography (LC/UPLC) | Metabolite Separation | To separate individual compounds from complex fungal extracts before analysis. researchgate.netcjnmcpu.com |
| High-Resolution Mass Spectrometry (HRMS) | Molecular Formula Determination | To determine the precise mass and elemental composition for putative identification. mdpi.com |
| LC-HRMS | Metabolite Profiling & Annotation | To identify known compounds and discover novel analogues in a single workflow. researchgate.netmdpi.com |
Molecular Docking and Ligand-Protein Interaction Studies
Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used to screen for potential biological activity by predicting the interaction between a ligand (like this compound) and a protein target.
In silico studies have extensively explored the potential of this compound and its analogues to interact with various pharmacological targets, particularly those involved in antimicrobial resistance. In one study, 26 compounds from wild mushrooms, including this compound A, were docked against key bacterial proteins. nih.gov The results indicated that this compound A displayed a notable binding affinity for penicillin-binding protein-1a (PBP1a) and isoleucyl-tRNA synthetase (ILERS), even showing a better affinity compared to their respective reference ligands. nih.govresearchgate.net
Another virtual screening evaluated 34 mushroom compounds against a panel of bacterial protein targets. mdpi.com This research suggested that for austrocortiluteins, a primary mechanism of action could be the inhibition of cell wall synthesis, with alanine (B10760859) racemase (Alr) and D-alanyl-D-alanine synthetase (Ddl) identified as probable targets. mdpi.com The docking scores from these studies provide a quantitative estimate of the binding affinity, guiding further experimental validation. nih.gov
Table 2: Predicted Binding of this compound A to Pharmacological Targets
| Target Protein | Organism/Function | Key Finding |
|---|---|---|
| Penicillin-Binding Protein-1a (PBP1a) | Bacterial Cell Wall Synthesis | Displayed better binding affinity than the reference ligand. nih.govresearchgate.netpatsnap.com |
| Isoleucyl-tRNA Synthetase (ILERS) | Bacterial Protein Synthesis | Showed favorable binding affinity compared to the reference ligand. nih.govresearchgate.net |
| DNA Gyrase Subunit B | Bacterial DNA Replication | Docking studies suggest potential inhibitory activity. nih.govresearchgate.net |
| Alanine Racemase (Alr) | Bacterial Cell Wall Synthesis | Identified as a probable protein target. mdpi.com |
| D-alanyl-D-alanine Synthetase (Ddl) | Bacterial Cell Wall Synthesis | Identified as a probable protein target. mdpi.com |
The urgent need for antiviral agents has prompted the use of computational tools to rapidly screen natural products against viral targets. nih.gov this compound A was identified in a molecular docking study that screened phytochemicals for their potential to inhibit the Non-structural Protein 1 (Nsp1) of SARS-CoV-2. nih.gov Nsp1 is a crucial virulence factor for the virus as it suppresses the host's innate immune response. nih.gov The docking results suggested that this compound could potentially target the functional pocket of Nsp1, highlighting it as a candidate for further development as a viral inhibitor. nih.gov
Prediction of Binding Affinities with Pharmacological Targets
Molecular Dynamics Simulations for Conformational Stability and Binding Energy Calculations
While molecular docking provides a static snapshot of a ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, evaluating the stability of the complex over time. Following docking studies, promising ligand-protein complexes, such as those involving this compound A, are subjected to MD simulations. nih.govnih.gov
These simulations assess the conformational stability of the complex under physiological conditions. nih.gov Key metrics such as the Root-Mean-Square Deviation (RMSD) and Root-Mean-Square Fluctuation (RMSF) are calculated to quantify the movement of the protein backbone and ligand, with stable values indicating a persistent and steady interaction. nih.govnih.gov Studies have used these parameters to confirm the stability of complexes between this compound A and targets like PBP1a and DNA gyrase. nih.govresearchgate.net
Furthermore, MD simulations are used to calculate binding free energies, often using the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) method. nih.gov This approach provides a more precise prediction of binding affinity than docking scores alone by considering factors like electrostatic and van der Waals interactions. nih.gov Such calculations have been crucial in confirming the strength of the interaction between this compound and its predicted protein targets. researchgate.netnih.gov
Application of Quantum Chemical Computational Methods in Structural Elucidation and Reactivity Prediction
Quantum chemical methods are powerful computational tools used to elucidate molecular structures and predict chemical reactivity based on the principles of quantum mechanics. For complex natural products isolated in small quantities, these methods are invaluable. The structures of many fungal metabolites, including this compound, have been definitively established through an integrated approach that combines spectroscopic data (NMR, MS) with quantum chemical calculations. cjnmcpu.com These computational methods can help confirm structural assignments, especially for molecules with complex stereochemistry. cjnmcpu.com Computational approaches such as analyzing Cotton effects are also used in the structural elucidation of these types of compounds. dokumen.pub
Ecological and Biotechnological Contexts in Research
Ecological Roles of Austrocortilutein in Fungal Ecosystems and Interspecies Interactions
The production of a vast array of secondary metabolites by fungi is understood to serve distinct ecological purposes, regulating interactions with other organisms, including plants, insects, and other microbes. nih.gov this compound, a tetrahydroanthraquinone (B8792033) pigment found in fungi of the genus Cortinarius, likely plays a significant role in the survival and competitive fitness of its producing organism. researchgate.netmdpi.com Fungal pigments, beyond providing coloration, are often involved in critical ecological functions.
The antimicrobial properties of this compound strongly suggest a primary ecological role in chemical defense. Saprophytic fungi, such as many species of Cortinarius, are in constant competition with other microorganisms for resources on substrates like decaying wood and soil organic matter. jetir.org By producing and secreting compounds like this compound that inhibit the growth of competing bacteria, the fungus can better establish and defend its territory. jetir.org This is supported by research showing this compound's potent activity against Gram-positive bacteria such as Staphylococcus aureus. researchgate.netresearchgate.netthieme-connect.com The ability to suppress bacterial competitors is a crucial advantage in complex soil and litter ecosystems.
Potential for this compound and Analogues in Addressing Antimicrobial Resistance Challenges
The increasing prevalence of antimicrobial resistance in pathogenic bacteria presents a global health crisis, necessitating the discovery of novel antibiotics. researchgate.netmdpi.com Fungi, particularly macromycetes, represent a promising and historically significant source of new therapeutic agents. researchgate.netthieme-connect.comthieme-connect.com this compound and its naturally occurring analogues have emerged from this exploration as compounds of interest for their potential to combat resistant bacterial strains.
Research has consistently demonstrated the antibacterial efficacy of this compound, primarily against Gram-positive bacteria. nih.gov Studies involving pigments isolated from Cortinarius basirubescens found that this compound strongly inhibited the growth of Staphylococcus aureus with a reported 50% inhibitory concentration (IC₅₀) ranging from 0.7 to 12 µg/mL. researchgate.netresearchgate.netthieme-connect.com This activity is significant as S. aureus, particularly methicillin-resistant S. aureus (MRSA), is a major cause of hospital and community-acquired infections. mdpi.com However, the compound exhibited weaker potency against Gram-negative bacteria like Pseudomonas aeruginosa. researchgate.netresearchgate.net
The following table summarizes the antimicrobial activity of this compound and its co-occurring natural analogues against key bacterial pathogens.
| Compound | Target Organism | Activity (IC₅₀) | Reference |
| This compound | Staphylococcus aureus | 0.7-12 µg/mL | researchgate.net, researchgate.net |
| Austrocortirubin (B605689) | Staphylococcus aureus | 0.7-12 µg/mL | researchgate.net, researchgate.net |
| Torosachrysone | Staphylococcus aureus | 0.7-12 µg/mL | researchgate.net, researchgate.net |
| Physcion | Staphylococcus aureus | 0.7-12 µg/mL | researchgate.net, researchgate.net |
| Physcion | Pseudomonas aeruginosa | 1.5 µg/mL | researchgate.net, researchgate.net |
| Emodin | Staphylococcus aureus | 0.7-12 µg/mL | researchgate.net, researchgate.net |
| Emodin | Pseudomonas aeruginosa | 2.0 µg/mL | researchgate.net, researchgate.net |
Understanding the mechanism of action is crucial for developing new antibiotics. In-silico docking studies have provided valuable insights into how this compound may exert its antibacterial effects. These studies suggest that the primary mechanism could be the inhibition of bacterial cell wall synthesis. nih.govresearchgate.net this compound and its analogues, such as ganomycins and enokipodins from other fungi, showed a strong binding affinity for key enzymes in the peptidoglycan biosynthesis pathway, specifically alanine (B10760859) racemase (Alr) and D-alanyl-D-alanine synthetase (Ddl). nih.govresearchgate.net D-cycloserine, an existing antibiotic, is known to inhibit these same enzymes. nih.gov
Further computational analysis reinforced these findings, indicating that a derivative, this compound A, displayed a favorable binding affinity for Penicillin-Binding Protein 1a (PBP1a) and Isoleucyl-tRNA synthetase (ILERS). researchgate.net The binding to PBP1a points to interference with the final steps of cell wall construction, while interaction with ILERS suggests a secondary mechanism involving the inhibition of protein synthesis. researchgate.netresearchgate.net
This table summarizes the potential bacterial protein targets for this compound as suggested by molecular docking studies.
| Compound Group | Potential Protein Target | Implied Mechanism of Action | Reference |
| Austrocortiluteins | Alanine racemase (Alr) | Inhibition of cell wall synthesis | nih.gov, researchgate.net |
| Austrocortiluteins | D-alanyl-D-alanine synthetase (Ddl) | Inhibition of cell wall synthesis | nih.gov, researchgate.net |
| This compound A | Penicillin-Binding Protein 1a (PBP1a) | Inhibition of cell wall synthesis | researchgate.net |
| This compound A | Isoleucyl-tRNA synthetase (ILERS) | Inhibition of protein synthesis | researchgate.net |
The demonstrated bioactivity and plausible mechanisms of action make this compound a valuable lead compound. Its chemical scaffold could be used for the development of synthetic or semi-synthetic analogues with improved potency, a broader spectrum of activity, and efficacy against multidrug-resistant bacteria, thus contributing to the arsenal (B13267) needed to address the global challenge of antimicrobial resistance.
Future Research Directions and Unexplored Avenues for Austrocortilutein
Integrated Omics Approaches for Comprehensive Mechanistic Understanding
To move beyond the current understanding of austrocortilutein's biological effects, future research must embrace a holistic, systems-level perspective. The application of integrated "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—is crucial for building a comprehensive model of the compound's mechanism of action. nih.govfrontiersin.org These powerful approaches allow for the simultaneous analysis of thousands of genes, proteins, and metabolites, providing an unbiased, global view of the cellular perturbations induced by this compound. frontiersin.org
For instance, transcriptomic analysis (e.g., RNA-seq) can pinpoint specific genes and signaling pathways that are activated or suppressed in cancer cells or bacteria upon exposure to this compound. This could reveal the genetic underpinnings of its cytotoxicity or its selective action against Gram-positive bacteria like Staphylococcus aureus. researchgate.netresearchgate.net Coupling these findings with proteomics would validate whether observed changes in gene expression translate to alterations in protein levels and post-translational modifications, thereby identifying the functional molecular players and confirming therapeutic targets.
Furthermore, metabolomics can map the metabolic rewiring that occurs in response to the compound, offering insights into its effects on cellular energy, biosynthesis, and signaling. acs.orgmdpi.com Integrating these multi-layered datasets is essential for constructing a detailed mechanistic picture. nih.gov This comprehensive understanding is critical for identifying predictive biomarkers of response and for rationally designing next-generation analogues with improved efficacy and specificity.
Development of Novel Synthetic Strategies for Accessing Structural Diversity
While this compound is naturally produced by fungi of the genus Cortinarius, reliance on isolation from natural sources is a significant bottleneck for in-depth study and development. researchgate.netthieme-connect.com The yields can be variable, and the process is often complex. Therefore, a pivotal direction for future research is the development of efficient and flexible total syntheses of this compound. publish.csiro.au
Modern synthetic organic chemistry offers a vast toolkit that can be applied to this challenge. Methodologies such as C-H activation, photoredox catalysis, and enzymatic synthesis could provide more concise and scalable routes to the core tetrahydroanthraquinone (B8792033) skeleton. dergipark.org.tr A successful and adaptable synthetic strategy would not only secure a reliable supply of the natural product but, more importantly, would unlock the ability to systematically modify its structure.
This synthetic access is the gateway to exploring the structure-activity relationships (SAR) of the this compound scaffold. dergipark.org.tr By creating a library of analogues with targeted modifications—for example, altering the hydroxyl, methoxy, or alkyl functionalities—researchers can probe which parts of the molecule are essential for its biological activity. dergipark.org.trdergipark.org.tr This process is fundamental for chemical optimization, aiming to develop new derivatives with enhanced potency, greater selectivity, reduced toxicity, or improved pharmacokinetic properties.
Exploration of Undiscovered Biological Activities and Identification of Novel Therapeutic Targets
The known antibacterial and cytotoxic activities of this compound likely represent only the tip of the iceberg. researchgate.netjetir.org A major avenue for future discovery lies in the systematic screening of this compound and its synthetic analogues against a wide array of biological targets and disease models. The structural similarity of anthraquinones to compounds used in chemotherapy suggests that a deeper investigation into its anticancer potential is warranted. researchgate.net
High-throughput screening (HTS) campaigns could rapidly assess the activity of an this compound-based library against diverse panels of cancer cell lines, pathogenic fungi, and viruses. Beyond direct cytotoxicity, it is crucial to investigate other potential mechanisms of action, such as anti-angiogenic, anti-metastatic, or immunomodulatory effects. Recent in-silico studies suggest that this compound may interact with key bacterial proteins like penicillin-binding proteins and DNA gyrase, pointing toward specific mechanisms that warrant experimental validation. nih.govresearchgate.net
Furthermore, given the broad bioactivity of fungal metabolites, this compound should be explored in entirely new therapeutic contexts. thieme-connect.com For example, its potential as a photoantimicrobial, where its activity is enhanced by light, could be investigated, similar to other fungal anthraquinones like emodin. acs.org Its antioxidant properties could be relevant for neurodegenerative diseases, while its enzymatic inhibitory potential might be applicable to metabolic or inflammatory disorders. acs.org Uncovering novel biological activities will inevitably lead to the identification of new molecular targets, opening up exciting possibilities for developing first-in-class therapeutics derived from this fascinating fungal pigment.
Q & A
How can researchers formulate a focused research question on Austrocortilutein using structured frameworks like PICOT?
Methodological Answer: Apply the PICOT framework to define:
- P opulation (e.g., cell lines, animal models),
- I ntervention (e.g., this compound dosage),
- C omparison (e.g., control groups or existing compounds),
- O utcome (e.g., bioactivity metrics),
- T imeframe (e.g., exposure duration). This ensures specificity and alignment with experimental goals. For example: "In murine models (P), how does 50 μM this compound (I) compared to cisplatin (C) affect tumor regression (O) over 14 days (T)?" .
Q. What are the best practices for conducting a systematic literature review on this compound’s pharmacological properties?
Methodological Answer:
- Use databases (PubMed, SciFinder) with keywords: This compound AND (bioactivity OR pharmacokinetics).
- Apply inclusion/exclusion criteria (e.g., peer-reviewed studies from 2010–2025).
- Synthesize findings using tools like PRISMA flow diagrams to map evidence gaps, such as inconsistent cytotoxicity reports .
Q. Which experimental methodologies are essential for the initial physicochemical characterization of this compound?
Methodological Answer:
- Structural elucidation: NMR (¹H/¹³C) and high-resolution mass spectrometry (HR-MS) for molecular formula confirmation.
- Purity analysis: HPLC with UV/Vis detection (≥95% purity threshold).
- Solubility/stability: Use shake-flask method (aqueous vs. organic solvents) and accelerated stability studies (40°C/75% RH for 4 weeks). Document protocols per reproducibility guidelines .
Q. How to design a reproducible protocol for isolating this compound from natural sources?
Methodological Answer:
- Optimize extraction using response surface methodology (RSM) for variables like solvent polarity, temperature, and time.
- Validate yield via LC-MS and compare with literature data.
- Include negative controls (e.g., solvent-only extracts) to confirm compound specificity .
Advanced Research Questions
Q. What statistical approaches resolve contradictions in this compound’s reported bioactivity across studies?
Methodological Answer:
Q. How to optimize this compound’s synthetic pathway using Design of Experiments (DoE)?
Methodological Answer:
Q. What strategies address discrepancies in this compound’s mechanism of action across cell lines?
Methodological Answer:
- Conduct phosphoproteomics or RNA-seq to map pathway activation (e.g., apoptosis vs. autophagy).
- Use CRISPR knockouts (e.g., BAX/BAK genes) to test mechanistic hypotheses.
- Compare results across ≥3 cell lines with varying genetic backgrounds .
Q. How to establish in vitro-in vivo correlation (IVIVC) models for this compound’s pharmacokinetics?
Methodological Answer:
Q. What advanced spectroscopic techniques elucidate this compound’s stereochemical configuration?
Methodological Answer:
- Use vibrational circular dichroism (VCD) or X-ray crystallography for absolute configuration determination.
- Compare experimental NMR data with computed spectra (DFT calculations).
- Publish raw spectral data in open repositories for peer validation .
Q. How to develop validated analytical methods for quantifying this compound in biological matrices?
Methodological Answer:
- Optimize LC-MS/MS parameters (ionization mode, collision energy) using spiked plasma samples.
- Validate per ICH guidelines: linearity (R² ≥0.99), precision (CV ≤15%), recovery (≥80%).
- Cross-validate with orthogonal methods (e.g., ELISA) to confirm accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
